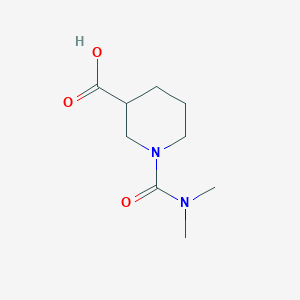

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(dimethylcarbamoyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-10(2)9(14)11-5-3-4-7(6-11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBIGCHIMUUAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392787 | |

| Record name | 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702670-21-1 | |

| Record name | 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Piperidine-3-carboxylic Acid Core

The foundational step in preparing 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is the synthesis of piperidine-3-carboxylic acid (nipecotic acid), which can be achieved via catalytic hydrogenation of 3-pyridinecarboxylic acid. This method is well-documented in patent CN102174011A and involves:

Hydrogenation Conditions : 3-pyridinecarboxylic acid is dissolved in water with palladium on activated charcoal catalyst (0.01–0.05 weight ratio relative to substrate). The mixture is subjected to hydrogen gas under controlled temperature (90–100 °C) and pressure (4–5 MPa) for 3–4 hours to reduce the pyridine ring to piperidine.

Post-Hydrogenation Processing : After completion, the catalyst is filtered off, and the reaction mixture undergoes vacuum distillation to remove approximately 50% moisture. Cooling the solution to 30 °C followed by addition of methanol induces crystallization of nipecotic acid, which is further cooled to 0 °C and isolated by centrifugation.

Yield and Purity : The process yields nipecotic acid with a molar yield of approximately 85% and purity between 98–102%, with melting points consistent with literature values.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Pd on activated charcoal (5%) |

| Temperature | 90–100 °C |

| Pressure | 4–5 MPa |

| Reaction Time | 3–4 hours |

| Solvent | Water |

| Post-treatment | Vacuum distillation, methanol crystallization |

| Yield | ~85% molar yield |

| Purity | 98–102% |

Protection and Deprotection Strategies

To achieve selective functionalization, the piperidine nitrogen or carboxylic acid group may be temporarily protected:

N-Boc Protection : The nitrogen can be protected with tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during carboxyl activation or amidation.

Esterification of Carboxylic Acid : The carboxylic acid can be converted to methyl or ethyl esters to facilitate amide bond formation and then hydrolyzed back to the acid after the dimethylcarbamoyl group introduction.

Summary of a Representative Synthetic Route

Analytical and Purification Considerations

Purity Assessment : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for confirming the structure and purity of the final compound.

Yield Optimization : Reaction parameters such as temperature, solvent choice, and reagent equivalents are optimized to maximize yield and minimize impurities.

Research Findings and Industrial Relevance

The hydrogenation method for producing nipecotic acid is scalable and industrially viable, with palladium on charcoal as a robust catalyst.

The amide formation step requires careful control to avoid over-alkylation or side reactions, with coupling reagent methods offering better selectivity and milder conditions.

Protection strategies are essential for regioselective functionalization, especially when multiple reactive sites are present on the piperidine ring.

The overall synthetic approach is modular, allowing for adaptation to synthesize various N-substituted piperidine-3-carboxylic acid derivatives.

Chemical Reactions Analysis

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine-3-carboxylic acid derivatives vary widely in substituents, leading to differences in physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electron-Withdrawing Groups : Sulfonyl substituents (e.g., in 1-{[difluoromethylpyrazolyl]sulfonyl}piperidine-3-carboxylic acid, C₁₂H₁₉N₃O₄S) increase acidity of the carboxylic acid, enhancing solubility in polar solvents .

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4-methoxyphenyl in ) improve target binding via hydrophobic interactions, while aliphatic groups (e.g., dimethylcarbamoyl) reduce crystallinity, aiding bioavailability .

- Heterocyclic Modifications : Pyridine (), pyrimidine (), and furan () substituents introduce hydrogen-bonding or charge-transfer capabilities, critical for enzyme inhibition or receptor activation.

Key Insights:

- Enzyme Inhibition : The furylmethyl derivative () exhibits superior enzyme inhibition compared to dimethylcarbamoyl, suggesting substituent bulkiness and polarity are critical for active-site binding.

- Cardiovascular Effects : RPR260243 () demonstrates that piperidine-3-carboxylic acid derivatives can modulate ion channels, highlighting the need for cardiac safety screening in drug development.

- Metabolic Stability : The dimethylcarbamoyl group in the target compound may resist hydrolysis better than ester-containing analogs (e.g., nipecotic acid prodrugs in ), extending half-life .

Notes:

Biological Activity

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, with the CAS number 702670-21-1, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylcarbamoyl group and a carboxylic acid moiety. This unique structure is significant for its biological interactions and pharmacological potential.

Antimicrobial Properties

Research has indicated that derivatives of piperidine, including this compound, exhibit antimicrobial activities. A study highlighted that piperidine derivatives can inhibit the growth of various bacterial strains, showcasing their potential as antimicrobial agents .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on specific enzymes. For instance, in vitro studies have shown that certain piperidine derivatives can inhibit cathepsin K, an enzyme implicated in bone resorption. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring enhance enzyme interaction and inhibition .

The mechanism through which this compound exerts its biological effects is primarily through interaction with molecular targets within biological systems. The dimethylcarbamoyl group may facilitate binding to enzyme active sites or other cellular targets, leading to inhibition of enzymatic activity or modulation of cellular pathways.

Case Studies and Experimental Data

- Cathepsin K Inhibition : A series of piperidine derivatives were synthesized and tested for their ability to inhibit cathepsin K. Among these, compounds with structural similarities to this compound showed promising inhibitory activity with IC50 values ranging from 10 µM to 20 µM .

- Antimicrobial Activity : In a comparative study, various piperidine derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperidine structure significantly enhanced antimicrobial efficacy .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves coupling piperidine-3-carboxylic acid derivatives with dimethylcarbamoyl groups via carbodiimide-mediated reactions (e.g., EDC/HOBt). For example, tert-butyloxycarbonyl (Boc)-protected intermediates are hydrolyzed under acidic conditions to yield the final compound. Characterization relies on LC-MS for mass verification (e.g., observed [M+H]+ peaks) and HPLC for purity assessment (>95%) . Nuclear magnetic resonance (NMR) is critical for structural confirmation, particularly for stereochemical analysis of the piperidine ring .

Q. Which analytical techniques are recommended to assess the purity and stability of this compound under different storage conditions?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) to monitor purity. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) combined with LC-MS can detect degradation products. For long-term storage, lyophilization and storage at -20°C in inert atmospheres (argon) are advised to prevent hydrolysis of the carbamoyl group .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. Use PPE (gloves, goggles, lab coats) due to potential acute toxicity (H301: toxic if swallowed). In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Work in a fume hood to avoid inhalation of fine powders .

Advanced Research Questions

Q. How can researchers optimize the solubility of this compound for in vitro bioassays, and what solvents are compatible?

- Methodological Answer : Solubility screening in DMSO (up to 50 mM) is standard for stock solutions. For aqueous buffers (pH 7.4), use co-solvents like PEG-400 or cyclodextrins. Evidence suggests solubility >43.2 µg/mL in phosphate-buffered saline (PBS) with sonication. Avoid solvents that degrade the carbamate group (e.g., strong acids/bases) .

Q. What strategies are effective in resolving enantiomeric impurities in synthetic batches of this compound?

- Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases can separate enantiomers. Alternatively, recrystallization using chiral resolving agents (e.g., L-tartaric acid) improves enantiomeric excess. Monitor optical rotation ([α]D²⁵) to confirm stereochemical integrity .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Control for batch-to-batch variability by standardizing peptide content and salt removal via additional QC steps (e.g., quantitative NMR for purity). Document solvent effects, as DMSO >0.1% may inhibit certain enzymes .

Q. What in silico tools are suitable for predicting the interaction of this compound with biological targets like acetylcholinesterase?

- Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can model binding modes. Use PubChem-derived structural data (InChIKey: DQZQBNKOVJNCRU-UHFFFAOYSA-N) to parameterize the ligand. Validate predictions with experimental IC₅₀ measurements in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.